4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide
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Overview
Description
4-(2,2-DIMETHYLPROPANAMIDO)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-DIMETHYLPROPANAMIDO)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution reaction, where an amide group is introduced to the aromatic ring . The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-DIMETHYLPROPANAMIDO)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the aromatic rings .
Scientific Research Applications
4-(2,2-DIMETHYLPROPANAMIDO)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-DIMETHYLPROPANAMIDO)-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Shares structural similarities but differs in its functional groups and applications.
p-Nitrophenylacetic acid: Contains a nitro group but has a different overall structure and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C24H23N3O4S/c1-24(2,3)23(29)26-18-6-4-16(5-7-18)22(28)25-17-8-12-20(13-9-17)32-21-14-10-19(11-15-21)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
DCTZWFCUSNBZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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